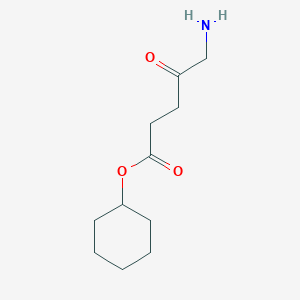

Cyclohexyl 5-amino-4-oxopentanoate

Description

Cyclohexyl 5-amino-4-oxopentanoate is a synthetic ester derivative of 5-amino-4-oxopentanoic acid, featuring a cyclohexyl group attached via an ester linkage. The molecular formula of the acid analog is C₁₁H₁₈O₃, with a molecular weight of 198.26 g/mol and a SMILES string O=C(CC1CCCCC1)CCC(=O)O . The amino-substituted variant likely introduces enhanced bioactivity due to the nucleophilic and hydrogen-bonding capabilities of the amine group.

Properties

CAS No. |

163271-20-3 |

|---|---|

Molecular Formula |

C11H19NO3 |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

cyclohexyl 5-amino-4-oxopentanoate |

InChI |

InChI=1S/C11H19NO3/c12-8-9(13)6-7-11(14)15-10-4-2-1-3-5-10/h10H,1-8,12H2 |

InChI Key |

KAGRSQSDSYQOMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 5-amino-4-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 5-amino-4-oxopentanoic acid under controlled conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Cyclohexylamine and 5-amino-4-oxopentanoic acid:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-amino-4-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of cyclohexyl 5-amino-4-oxopentanoic acid.

Reduction: Formation of cyclohexyl 5-amino-4-hydroxypentanoate.

Substitution: Formation of N-substituted derivatives depending on the substituent used.

Scientific Research Applications

Cyclohexyl 5-amino-4-oxopentanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: It is used in studies related to enzyme kinetics and protein-ligand interactions.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyl 5-amino-4-oxopentanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The cyclohexyl group enhances the lipophilicity of the molecule, facilitating its interaction with hydrophobic pockets in proteins. The amino and keto groups can form hydrogen bonds with active site residues, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Cyclohexyl-4-Oxopentanoic Acid (CAS: 4354-63-6)

Cyclohexanol Derivatives with Amino Substituents

describes 1-(2-amino-1-(4-methoxyphenyl)-ethyl)-cyclohexanol monoacetate, which shares a cyclohexyl backbone and amino group but incorporates a methoxyphenyl moiety and acetate ester.

- Structural Impact : The methoxyphenyl group enhances aromatic interactions, while the acetate ester may alter metabolic stability compared to the cyclohexyl ester in the target compound .

- Synthetic Relevance: Both compounds utilize cyclohexanol-based frameworks, suggesting shared synthetic pathways (e.g., esterification or amidation) .

LIMK Inhibitors with Cyclohexyl Linkers

highlights compounds with (R,R)- or (S,S)-1,2-cyclohexyl linkers, where stereochemistry dictates selectivity for LIMK1 vs. LIMK2 kinases. For example:

- Compound 22 (iodide-substituted): 2x potency increase over bromide analogs for LIMK1/2 inhibition.

- Comparison Insight : The stereochemistry of cyclohexyl groups in the target compound could similarly influence target selectivity, though this remains speculative without direct data.

Impact of Functional Groups

- Amino Group: The presence of an amino group (vs. hydroxyl or halide substituents) may enhance solubility in polar solvents or interaction with biological targets (e.g., enzyme active sites).

- Ester vs. Carboxylic Acid: Cyclohexyl 5-amino-4-oxopentanoate’s ester group likely improves cell membrane permeability compared to the carboxylic acid analog .

Molecular Complexity and Bioactivity

describes 5-{[3-(Cyclohexylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid (C₂₂H₃₂N₂O₄S), a structurally complex analog with a benzothiophene core.

- Molecular Weight : 420.57 g/mol vs. ~198 g/mol for simpler analogs.

- Functional Diversity : Incorporates carbamoyl, benzothiophene, and methyl groups, enabling multi-target interactions. This contrasts with the target compound’s simpler structure, which may favor synthetic accessibility .

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.